Physicochemical Differentiation: 3-Fluorophenyl Substitution Confers Distinct Molecular Properties vs. Unsubstituted Analog
4-(3-Fluorophenyl)oxan-4-amine (C₁₁H₁₄FNO, MW 195.23) contains a single fluorine atom that differentiates it from the unsubstituted 4-phenyloxan-4-amine analog (C₁₁H₁₅NO, MW 177.24) [1]. This 18 Da molecular weight increase and the presence of a strongly electronegative fluorine substituent alters the compound's calculated lipophilicity and hydrogen-bonding capacity compared to the parent phenyl derivative .
| Evidence Dimension | Molecular composition and physicochemical properties |
|---|---|
| Target Compound Data | Molecular formula C₁₁H₁₄FNO; molecular weight 195.23 g/mol; contains one fluorine atom |
| Comparator Or Baseline | 4-Phenyloxan-4-amine (molecular formula C₁₁H₁₅NO; molecular weight 177.24 g/mol; no halogen substitution) |
| Quantified Difference | ΔMW = +18 Da; fluorine atom present vs. absent |
| Conditions | Calculated based on molecular formula; target compound purity ≥95% as supplied commercially |
Why This Matters
Fluorine incorporation alters metabolic stability and membrane permeability, rendering the compound unsuitable for substitution in SAR campaigns requiring specific fluorophenyl pharmacophore elements.
- [1] PubChem. 4-Phenyloxan-4-amine Compound Summary. CID 163183. Molecular weight: 177.24 g/mol. View Source
